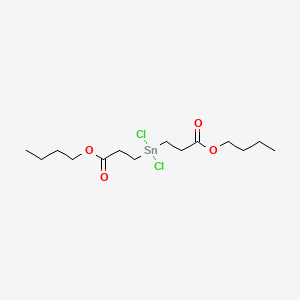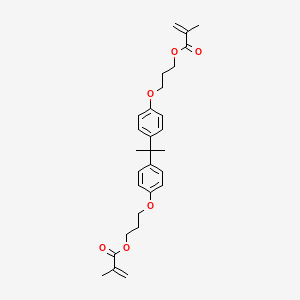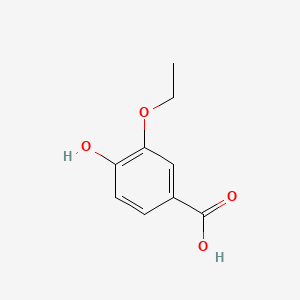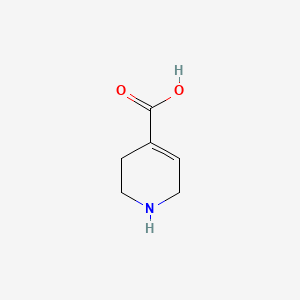
Isoguvacine
Vue d'ensemble
Description
Isoguvacine is a recognized gamma-aminobutyric acid (GABA) agonist, identified for its limited conformational flexibility and its significant interaction with the GABAergic system. It binds to membrane preparations of rat forebrain with pharmacological characteristics akin to the post-synaptic GABA recognition site. Moreover, isoguvacine demonstrates similar transport into synaptosomal preparations and release mechanisms as GABA, highlighting its biochemical mimicry of GABA synaptic functions, albeit with less potency (White & Snodgrass, 1983).
Synthesis Analysis
The synthesis of isoguvacine has been approached through various methods. A notable route includes the use of N-alkyl-4-substituted 3H-pyridine-2,6-dione as intermediates, starting from N-alkyl-a-sulfonylacetamides and α,β-unsaturated esters. This strategy has been efficiently applied to synthesize isoguvacine, showcasing its potential biological activities (Chang, Chen, & Chang, 2002).
Molecular Structure Analysis
Isoguvacine's structure is characterized by its limited conformational flexibility, which plays a crucial role in its interaction with GABA receptors. This structural rigidity is essential for its function as a GABA agonist, impacting its binding and pharmacological characteristics significantly.
Chemical Reactions and Properties
Isoguvacine undergoes various chemical reactions, including the synthesis of its esters which are explored as potential prodrugs. The chemical stability of these esters and their hydrolysis rates under physiological conditions have been examined, providing insights into isoguvacine's chemical properties and potential therapeutic applications (Falch, Krogsgaard‐Larsen, & Christensen, 1981).
Applications De Recherche Scientifique
GABA Receptor Agonist Potentiation
Isoguvacine, a selective GABA_A receptor agonist, demonstrates potentiation effects in the presence of GABA uptake inhibitors. For example, it was shown to potentiate currents evoked by GABA in the rat ventral midbrain (Shen & Johnson, 2001).
Developmental Studies in Neonatal Rat Hippocampus
A study revealed a developmental shift in GABA_A-mediated responses in Wistar rat CA3 hippocampal pyramidal cells. Isoguvacine-induced GABA_A responses were used to track this shift from excitatory to inhibitory during development (Tyzio et al., 2007).
Role in Antinociception
Isoguvacine's role in antinociception was examined, indicating that GABA-C receptors are involved in regulating pain. Isoguvacine, as a GABA-A receptor agonist, significantly increased tail-withdrawal latency in tests, suggesting a potential role in pain management (Tadavarty et al., 2015).
Neuropathic Pain Model
In a study of neuropathic pain in rats, spinal administration of isoguvacine was found to reverse tactile allodynia and thermal hyperalgesia induced by nerve injury. This suggests a potential therapeutic role for isoguvacine in treating neuropathic pain (Malan et al., 2002).
Preclinical Biomarker for CNS Drug Penetrance
Retinal electrophysiology using isoguvacine in animal models suggested its utility as a biomarker for drug penetration into the CNS. The study indicated that isoguvacine did not produce changes in retinal/brain responses upon systemic administration, unlike other compounds (Charng et al., 2016).
Synthesis and Chemical Studies
Research has also focused on the synthesis of isoguvacine and its derivatives. Studies describe alternative synthesis methods and the influence of molecular structure on isoguvacine's properties and efficacy (Abramyants et al., 2018).
Respiratory System Modulation
Isoguvacine was used to investigate the role of the periaqueductal grey area in the generation of the respiratory motor pattern. The study concluded that while the periaqueductal grey area does not function in respiratory pattern generation, it plays a role in modulating respiratory activity (Farmer et al., 2014).
GABAergic Signaling in Cancer
Research indicates a link between GABAergic signaling and cancer progression. Isoguvacine was used to study the growth of castration-resistant prostate cancer cells, revealing its involvement in stimulating cell growth via the GABA_A receptor (Wu, 2014).
Propriétés
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoguvacine | |
CAS RN |
64603-90-3 | |
| Record name | Isoguvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)


![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
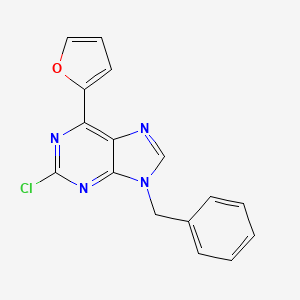
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
